

Synthesis of doxazosin from dihydrobenzodioxin precursors

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Compound of Interest

Compound Name: (2,3-Dihydrobenzo[*b*][1,4]dioxin-2-yl)methanamine

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An overview of the synthesis of Doxazosin, an alpha-1 adrenergic receptor antagonist, from dihydrobenzodioxin precursors is provided in these application notes. Doxazosin is a quinazoline compound utilized for treating high blood pressure and benign prostatic hyperplasia.^{[1][2][3]} Its mechanism of action involves inhibiting the binding of norepinephrine to alpha-1 adrenergic receptors, which results in vasodilation and a decrease in peripheral vascular resistance.^{[1][3]}

The synthesis of doxazosin, chemically known as 4-amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline, can be achieved through several routes, primarily involving the coupling of a dihydrobenzodioxin moiety with a substituted quinazoline.^{[1][4]} This document outlines the most common and effective synthetic strategies, providing detailed protocols and comparative data.

Key Synthetic Strategies

There are two primary strategies for the synthesis of Doxazosin from dihydrobenzodioxin precursors:

- Direct Condensation: This approach involves the direct coupling of 2,3-dihydrobenzo[*b*]dioxine-2-carboxylic acid with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, typically facilitated by a coupling agent.^[5]

- Stepwise Condensation: This traditional method involves the initial preparation of an intermediate, N-(1,4-benzodioxan-2-carbonyl)piperazine, which is subsequently reacted with 4-amino-2-chloro-6,7-dimethoxyquinazoline.[1][6][5]

A third, related strategy involves the activation of the carboxylic acid precursor prior to its reaction with the quinazoline-piperazine moiety.

Experimental Protocols

Protocol 1: Direct Condensation using a Coupling Agent

This protocol details the synthesis of Doxazosin base by directly condensing the dihydrobenzodioxin carboxylic acid with the piperazinyl-quinazoline intermediate in the presence of a coupling agent.

Step 1: Synthesis of Doxazosin Base

- Charge a reaction flask with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and a suitable solvent, such as tetrahydrofuran (THF).
- Stir the mixture at 20-25°C for 5-10 minutes to achieve a clear solution.
- Add a coupling agent. Examples include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5]
- Add 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine to the reaction mixture.
- Stir the reaction at a controlled temperature until the reaction is complete (monitored by HPLC).
- Upon completion, filter the reaction mixture to remove by-products (e.g., dicyclohexylurea if DCC is used).
- Concentrate the filtrate under reduced pressure.
- The crude Doxazosin base can be purified by recrystallization from a suitable solvent like acetone.[1]

Protocol 2: Stepwise Condensation via Chloroquinazoline

This protocol follows a more traditional route, which can be prone to the formation of bis-amide impurities but is well-established.[1][5]

Step 1: Synthesis of 1,4-benzodioxan-2-methyl-formiate

- In a reaction vessel, dissolve pyrocatechol in a suitable solvent.
- Under alkaline conditions, react with 2,3-dibromo-propionic acid methyl ester.
- Heat the mixture to reflux for approximately 4 hours.
- After cooling to room temperature, extract the product with chloroform.
- Combine and concentrate the chloroform layers to obtain 1,4-benzodioxan-2-methyl-formiate.[6]

Step 2: Amination to form 1-(1,4-benzodioxan-2-formyl)piperazine

- In a reaction flask, add piperazine, n-butanol, and a strong acid such as hydrochloric acid.[6]
- Add the 1,4-benzodioxan-2-methyl-formiate from the previous step.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and isolate the product, 1-(1,4-benzodioxan-2-formyl)piperazine.

Note: A major issue with this step is the potential formation of a bis-amide impurity due to the reaction of piperazine with the ester.[5]

Step 3: Condensation to form Doxazosin Hydrochloride

- In a reaction flask, combine 1-(1,4-benzodioxan-2-formyl)piperazine and 6,7-dimethoxy-2-chloro-4-aminoquinazoline in n-butanol.[6]
- Heat the mixture to reflux and stir for approximately 3.5 hours.[6]

- Cool the reaction mixture to around 80°C and filter the precipitate.[6]
- Wash the solid with a suitable solvent and dry to obtain Doxazosin hydrochloride.[6]

Protocol 3: Synthesis via Activated Carboxylic Acid

This protocol provides an alternative to direct coupling by first activating the carboxylic acid group, which can lead to cleaner reactions.

Step 1: Activation of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

- Dissolve 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in THF in a round bottom flask.
- Stir at 20-25°C for 5-10 minutes.
- Add N,N-carbonyl diimidazole (CDI) and continue stirring at 20-25°C for 2 hours.
- Concentrate the solution to obtain the intermediate, 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1H-imidazole.[1][5]

Step 2: Reaction with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine

- Dissolve the activated intermediate from Step 1 in a suitable solvent.
- Add 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine.
- Stir the mixture until the reaction is complete.
- Isolate and purify the Doxazosin base, for example, by filtration and washing with acetone. A final purity of over 99% can be achieved.[1][5]

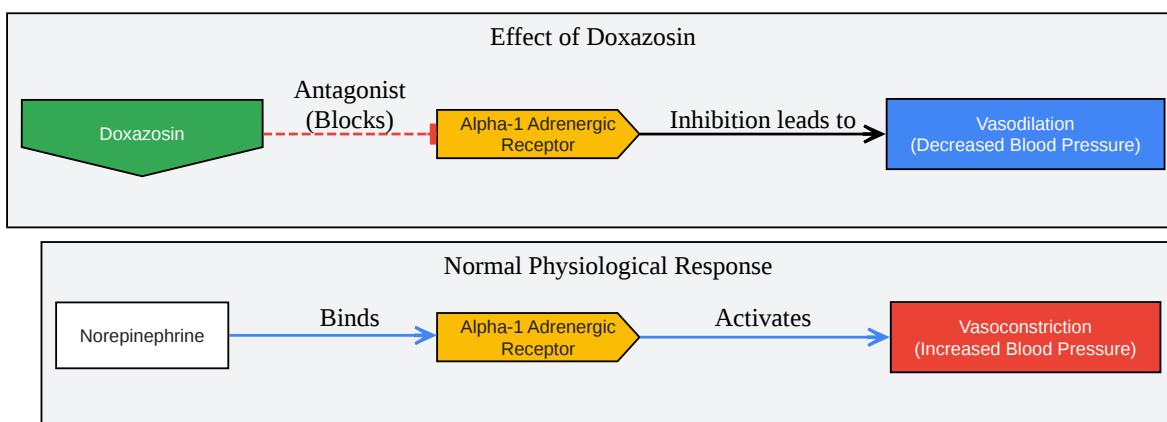
Data Presentation

Synthetic Step	Route	Starting Materials	Product	Yield	Purity (HPLC)	Melting Point	Reference
Cyclization	Stepwise (Protocol 2)	Pyrocatechol, 2,3-dibromo-2-propionic acid methyl ester	1,4-dibromodioxan-2-methyl-formiate	78%	Not specified	Not specified	
Amination	Stepwise (Protocol 2)	1,4-benzodioxan-2-methyl-formiate, Piperazine	1-(1,4-benzodioxan-2-formyl)pi perazine	68.5%	Not specified	105-110°C	[6]
Condensation	Stepwise (Protocol 2)	1-(1,4-benzodioxan-2-formyl)pi perazine, 6,7-dimethoxy-2-chloro-4-aminoquinazoline	Doxazosin Hydrochloride	88%	Not specified	289-290°C	[6]
Condensation	Via Activated Acid (Protocol 3)	Activated carboxylic acid, Piperazine	Doxazosin Base	Not specified	99.4%	Not specified	[5]

Salt	Doxazosin	n	Base, Methane	Doxazosin	n	94.8%	99.81%	Not specified	[5][7]
Formatio n	N/A	n	sulfonic acid	Mesylate					

Visualizations

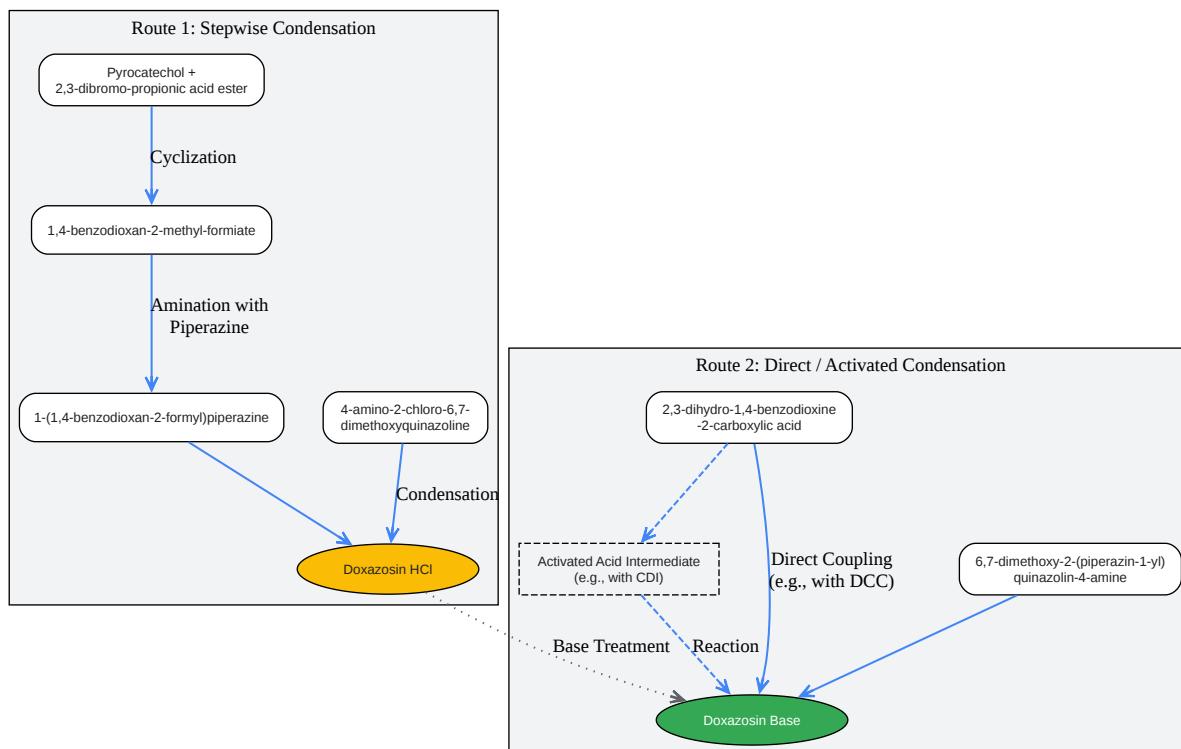
Signaling Pathway



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Caption: Mechanism of action of Doxazosin as an alpha-1 adrenergic receptor antagonist.

Experimental Workflow

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